molecular formula C18H17ClN2O3S B1673880 KY02111 CAS No. 1118807-13-8

KY02111

Número de catálogo: B1673880
Número CAS: 1118807-13-8
Peso molecular: 376.9 g/mol
Clave InChI: LXFKEVQQSKQXPR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KY02111 es un inhibidor de molécula pequeña de la vía de señalización WNT canónica, que se dirige específicamente a β-catenina. Es conocido por su capacidad de promover la diferenciación de células madre pluripotentes humanas en cardiomiocitos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KY02111 implica varios pasos, comenzando con la preparación de la estructura central de benzotiazol. Los pasos clave incluyen:

    Formación del núcleo de benzotiazol: La síntesis comienza con la reacción de 2-aminotiofenol con cloruro de cloroacetilo para formar 2-cloro-N-(2-mercaptofenil)acetamida. Este intermedio se cicla luego para formar el núcleo de benzotiazol.

    Funcionalización: El núcleo de benzotiazol se funcionaliza aún más mediante la introducción de varios sustituyentes para lograr la estructura química deseada de this compound. .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

KY02111 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para la investigación y el desarrollo adicionales .

Aplicaciones Científicas De Investigación

Table 1: Comparison of KY02111 with Other Wnt Inhibitors

CompoundMechanism of ActionDistinct Features
This compoundInhibits Wnt signalingPromotes cardiomyocyte differentiation without serum or recombinant cytokines
IWR-1Wnt pathway inhibitorUsed in various stem cell differentiation protocols
XAV939Wnt pathway inhibitorOften used in combination with this compound for enhanced effects

Cardiomyocyte Differentiation

This compound has been extensively studied for its ability to induce cardiac differentiation from hPSCs. In a notable study, researchers employed this compound alongside other compounds to enhance the yield of cardiomyocytes while reducing medium consumption significantly .

Case Study: Efficient Cardiomyocyte Differentiation Protocol

  • Objective: To develop a reliable protocol for cardiomyocyte differentiation.
  • Method: Human embryonic stem cells (hESCs) were treated with this compound in conjunction with rapamycin and CHIR99021.
  • Results: The protocol achieved a cardiomyocyte yield of over 90% across multiple hESC lines, demonstrating the effectiveness of this compound in enhancing differentiation efficiency .

Modeling Cardiac Diseases

Recent research indicates that this compound can be utilized to model arrhythmogenic right ventricular cardiomyopathy (ARVC). By disrupting TGFβ signaling through its interaction with squalene synthase, this compound mimics mutations associated with ARVC, providing insights into disease mechanisms and potential therapeutic targets .

Case Study: ARVC Modeling Using this compound

  • Objective: To investigate the role of squalene synthase in ARVC using this compound.
  • Findings: The study revealed that inhibiting squalene synthase with this compound disrupted TGFβ signaling pathways, which are critical in cardiac development and disease progression. This highlights its potential as a chemical tool for studying cardiac pathologies .

Broader Implications for Stem Cell Research

Beyond cardiac applications, this compound serves as a valuable tool in stem cell biology research. It aids in understanding the complex signaling pathways involved in stem cell differentiation and self-renewal.

Table 2: Research Areas Utilizing this compound

Research AreaApplication
Cardiac regenerationInducing cardiomyocyte differentiation
Disease modelingMimicking genetic mutations in ARVC
Stem cell biologyInvestigating signaling pathways

Mecanismo De Acción

KY02111 ejerce sus efectos inhibiendo la vía de señalización WNT canónica. Se une a β-catenina, evitando su interacción con otras proteínas de la vía. Esta inhibición conduce a la regulación negativa de los genes diana de WNT, promoviendo la diferenciación de células madre pluripotentes humanas en cardiomiocitos. Los objetivos moleculares y las vías involucradas incluyen β-catenina, GSK-3β y los factores de transcripción TCF / LEF .

Comparación Con Compuestos Similares

KY02111 es único en su capacidad de promover la diferenciación de cardiomiocitos a través de un mecanismo distinto de otros inhibidores de WNT. Los compuestos similares incluyen:

This compound destaca por su focalización específica de β-catenina y su mecanismo de acción distinto, lo que lo convierte en una herramienta valiosa en medicina regenerativa e investigación cardíaca .

Actividad Biológica

KY02111 is a small molecule recognized for its significant role in promoting the differentiation of human pluripotent stem cells (hPSCs) into cardiomyocytes, while also acting as an inhibitor of the canonical Wnt signaling pathway. This compound has garnered attention for its potential applications in regenerative medicine, particularly in the context of cardiac repair and therapy.

  • Chemical Name: N-(6-Chloro-2-benzothiazolyl)-3,4-dimethoxybenzenepropanamide
  • CAS Number: 1118807-13-8
  • Purity: ≥98%

This compound functions primarily by inhibiting Wnt signaling, which is crucial for various developmental processes. Unlike other Wnt inhibitors, this compound operates through a distinct mechanism that allows for enhanced differentiation efficiency when used in conjunction with other compounds such as CHIR99021. This combination has been shown to significantly increase the yield of cardiomyocyte differentiation from hPSCs .

Biological Activity and Differentiation Efficiency

Research indicates that this compound effectively promotes the differentiation of hPSCs into cardiomyocytes when applied after day three of culture. The differentiation efficiency increases notably when preceded by treatment with CHIR99021, a known Wnt activator. The mechanism involves downregulation of Wnt target genes, leading to enhanced cardiac lineage specification .

Table 1: Summary of Differentiation Protocols Using this compound

StudyCell TypeTreatmentDifferentiation YieldKey Findings
Minami et al. (2014)hPSCsThis compound + CHIR99021Up to 98%Effective in a defined medium without cytokines
Qui et al. (2017)hESCsThis compound + Rapamycin + CHIR99021>90%Coordinated reduction of apoptosis during differentiation
Burridge et al. (2014)hiPSCsThis compound + XAV939>85%Significant cardiac marker expression observed

Case Studies and Research Findings

  • Cardiac Differentiation in Defined Medium :
    A study demonstrated that the combined use of this compound with Wnt signaling modulators enabled robust cardiac differentiation of hPSCs in a xeno-free environment. This approach is significant for clinical applications, allowing for the generation of cardiomyocytes without animal-derived components, thus reducing potential immunogenicity and ethical concerns .
  • Impact on Cardiac Markers :
    In experiments where this compound was used, researchers observed a marked upregulation of cardiac-specific markers such as MYH6, TNNT2, and TNNI3, indicating successful differentiation into functional cardiomyocytes . The expression patterns confirmed that this compound not only promotes differentiation but also aids in the maturation of these cells towards a more functional state.
  • Combination with Other Factors :
    The effectiveness of this compound is enhanced when used alongside other small molecules like XAV939, which further inhibits Wnt signaling. This combination has been shown to produce cardiomyocytes with high purity and functionality, essential for potential therapeutic applications .

Propiedades

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-23-14-7-3-11(9-15(14)24-2)4-8-17(22)21-18-20-13-6-5-12(19)10-16(13)25-18/h3,5-7,9-10H,4,8H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFKEVQQSKQXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429194
Record name KY02111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118807-13-8
Record name KY-02111
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118807138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KY02111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KY-02111
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AXH36YF6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KY02111
Reactant of Route 2
Reactant of Route 2
KY02111
Reactant of Route 3
Reactant of Route 3
KY02111
Reactant of Route 4
KY02111
Reactant of Route 5
Reactant of Route 5
KY02111
Reactant of Route 6
KY02111

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.